molecular formula C11H13N3O2S B2894003 N-((2,5-dimethylfuran-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1351622-93-9

N-((2,5-dimethylfuran-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2894003
CAS No.: 1351622-93-9
M. Wt: 251.3
InChI Key: FSMGPBHPCKPIGS-UHFFFAOYSA-N
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Description

N-((2,5-Dimethylfuran-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the furan derivative and the thiadiazole ring. One common approach is to first synthesize 2,5-dimethylfuran-3-yl)methylamine, followed by its reaction with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various biomolecules can provide insights into cellular processes.

Medicine: The compound has potential medicinal applications, such as serving as a lead compound for drug development. Its ability to interact with specific molecular targets can be explored for therapeutic purposes.

Industry: In industry, this compound can be utilized in the development of new materials or as a component in chemical formulations. Its properties may be advantageous in creating innovative products.

Mechanism of Action

The mechanism by which N-((2,5-dimethylfuran-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,5-Dimethylfuran-3-yl)methanol

  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

  • N-((2,5-dimethylfuran-3-yl)methyl)amide derivatives

Uniqueness: N-((2,5-dimethylfuran-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industry.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-6-4-9(8(3)16-6)5-12-11(15)10-7(2)13-14-17-10/h4H,5H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMGPBHPCKPIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C2=C(N=NS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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